![molecular formula C21H20ClN3O B2932991 6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline CAS No. 1798513-04-8](/img/structure/B2932991.png)
6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline is a complex organic compound that features a quinoxaline core substituted with a 3-(4-chlorophenyl)azepane-1-carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling reaction is often employed in these synthetic routes due to its efficiency in forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution at the Quinoxaline Core
The quinoxaline scaffold is electron-deficient due to its two nitrogen atoms, enabling electrophilic and nucleophilic substitutions at activated positions. While the 6-position is occupied by the azepane-carbonyl group, the remaining positions (e.g., 2, 3, 7) may undergo reactions under specific conditions:
-
Nitration : Nitration at position 2 or 7 can occur using HNO₃/H₂SO₄, yielding nitro derivatives. This is analogous to methods for synthesizing nitroquinoxalines .
-
Halogenation : Bromination or chlorination can be achieved with reagents like NBS (N-bromosuccinimide) in polar solvents .
Table 1: Substitution Reactions on Quinoxaline Core
Coupling Reactions at the 4-Chlorophenyl Group
The 4-chlorophenyl moiety on the azepane ring can participate in cross-coupling reactions:
-
Suzuki–Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids, the chlorine atom is replaced with aryl/heteroaryl groups .
-
Buchwald–Hartwig Amination : Pd catalysts enable substitution with amines, forming C-N bonds .
Table 2: Cross-Coupling Reactions
Functionalization of the Azepane Moiety
The azepane ring’s secondary amine (N-1) undergoes alkylation or acylation:
-
Acylation : Reaction with acetyl chloride forms an amide derivative .
-
Quaternary Salt Formation : Alkylation with methyl iodide produces ammonium salts .
Table 3: Azepane Functionalization
Hydrolysis and Reduction of the Carbonyl Linker
The amide bond between quinoxaline and azepane is reactive under acidic/basic conditions:
-
Hydrolysis : Concentrated HCl at reflux cleaves the amide, yielding 6-carboxyquinoxaline and 3-(4-chlorophenyl)azepane .
-
Reduction : LiAlH₄ reduces the carbonyl to a methylene group, forming 6-[3-(4-chlorophenyl)azepan-1-ylmethyl]quinoxaline .
Table 4: Carbonyl Group Transformations
Cyclization and Ring-Forming Reactions
The compound’s structure allows for intramolecular cyclization:
-
Pictet–Spengler Reaction : With aldehydes in acidic conditions, fused tetracyclic derivatives form via imine intermediates .
Table 5: Cyclization Reactions
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Pictet–Spengler | AcOH, MeOH, 60°C | 12bH-Benzo azepino[4,5-a]quinoxaline | 85% |
Wissenschaftliche Forschungsanwendungen
6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-indole
- AZEPANE-1-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE
Uniqueness
6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline is unique due to its specific substitution pattern and the presence of both azepane and quinoxaline moieties. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Biologische Aktivität
6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies concerning this compound.
Synthesis
The synthesis of this compound involves multi-step organic reactions typically starting from quinoxaline derivatives. The process often includes the introduction of the azepane carbonyl group through acylation reactions, followed by chlorination to introduce the 4-chlorophenyl moiety.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated broad-spectrum activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae . The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 4 µg/mL, highlighting their potency.
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
Compound 6c | 4 | Staphylococcus aureus, Klebsiella pneumoniae |
Compound 6b | 2 | Acinetobacter baumannii |
Compound 6e | 8 | Cryptococcus neoformans |
The presence of chlorine substituents has been shown to enhance antibacterial activity. Compounds with para or meta chlorine substitutions demonstrated higher efficacy compared to those with other substituents .
Anticancer Activity
Quinoxaline derivatives have also been explored for their anticancer properties. For instance, compounds similar to this compound have been identified as selective inhibitors of ATP, affecting cancer cell proliferation . These compounds induced cell cycle arrest at the G2/M phase, suggesting a mechanism that could be leveraged for cancer therapy.
The precise mechanism by which quinoxaline derivatives exert their biological effects often involves interaction with specific molecular targets. For example, they may inhibit enzymes critical for bacterial survival or modulate pathways involved in cancer cell growth. Inhibition of enzymes such as 15-prostaglandin dehydrogenase (15-PGDH) has been noted, which plays a role in regulating prostaglandin levels associated with inflammation and tumor progression .
Case Studies
Recent studies have highlighted the efficacy of quinoxaline derivatives in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that a compound structurally similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria .
- Anticancer Potential : Another investigation revealed that certain quinoxaline derivatives led to apoptosis in cancer cell lines, indicating their potential as therapeutic agents against malignancies .
- In Vivo Toxicity : Importantly, some studies reported low in vivo toxicity for these compounds, with LD50 values exceeding 2000 mg/kg in murine models, suggesting a favorable safety profile for further development .
Eigenschaften
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c22-18-7-4-15(5-8-18)17-3-1-2-12-25(14-17)21(26)16-6-9-19-20(13-16)24-11-10-23-19/h4-11,13,17H,1-3,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTKAHHABVBJSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.